2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Sodium methoxide, butanol, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Acts as a cyclin-dependent kinase inhibitor.
Uniqueness
2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H13N5 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H13N5/c12-9-8-4-3-5-13-10(8)15-11(14-9)16-6-1-2-7-16/h3-5H,1-2,6-7H2,(H2,12,13,14,15) |
InChI Key |
XHSQVJWCCXUEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=CC=NC3=N2)N |
Origin of Product |
United States |
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